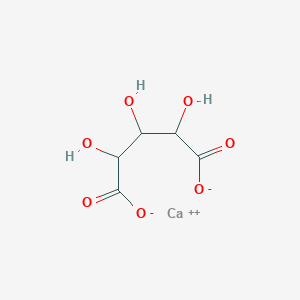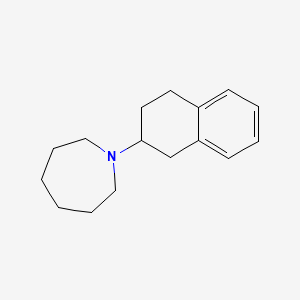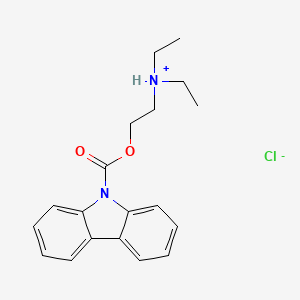
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is a chemical compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are widely used in various fields such as chemistry, biology, and medicine. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride typically involves the N-alkylation of carbazole with 2-chloroethanol, followed by esterification with methacrylic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide. The final product is obtained by treating the ester with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbazole-9-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carbazole-9-carboxylic acid derivatives.
Reduction: Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl alcohol.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of optoelectronic devices due to its photoluminescent properties.
Wirkmechanismus
The mechanism of action of carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to modulation of cellular processes. For example, its neuroprotective effects may be attributed to its ability to inhibit oxidative stress and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbazole-9-carboxylic acid, 2-(dimethylamino)ethyl ester, hydrochloride: Similar structure but with a dimethylamino group instead of a diethylamino group.
Dicyclomine hydrochloride: Another compound with a similar diethylaminoethyl ester structure but different core structure.
Uniqueness
Carbazole-9-carboxylic acid, 2-(diethylamino)ethyl ester, hydrochloride is unique due to its specific combination of the carbazole core and the diethylaminoethyl ester group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
64057-94-9 |
|---|---|
Molekularformel |
C19H23ClN2O2 |
Molekulargewicht |
346.8 g/mol |
IUPAC-Name |
2-(carbazole-9-carbonyloxy)ethyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H22N2O2.ClH/c1-3-20(4-2)13-14-23-19(22)21-17-11-7-5-9-15(17)16-10-6-8-12-18(16)21;/h5-12H,3-4,13-14H2,1-2H3;1H |
InChI-Schlüssel |
NRSAHUUHMMVYTD-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CCOC(=O)N1C2=CC=CC=C2C3=CC=CC=C31.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Hexadecanamide, N-[(1R,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-(1-pyrrolidinylmethyl)ethyl]-](/img/structure/B13784784.png)
![diaminomethylidene-[2-(dimethylcarbamoyloxy)phenyl]azanium;nitrate](/img/structure/B13784790.png)
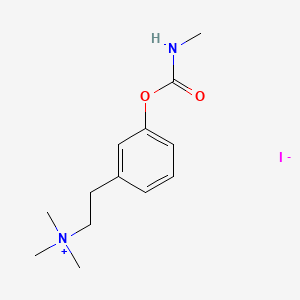
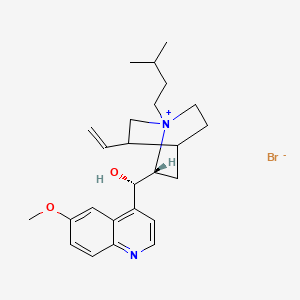
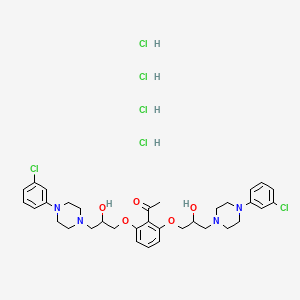
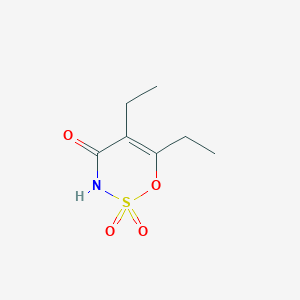
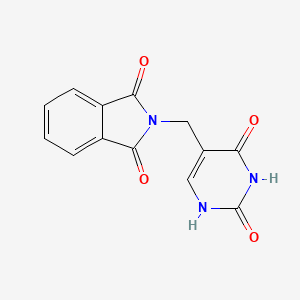
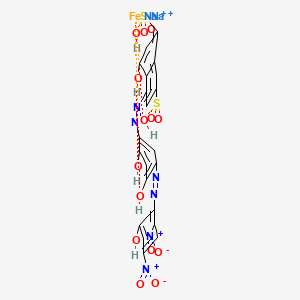
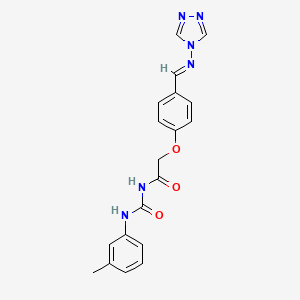
![1-[4-[2-(4-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13784852.png)
![(2R,6S,7S)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B13784853.png)
